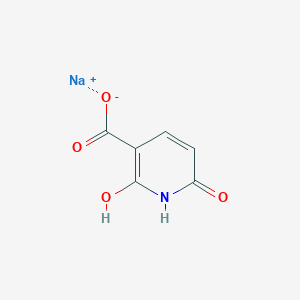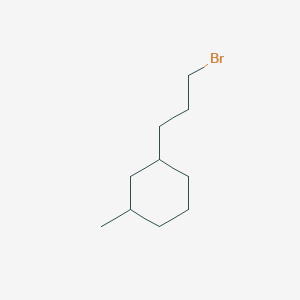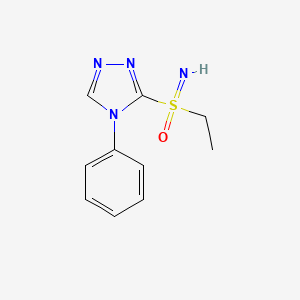![molecular formula C9H14N2O3 B13196715 Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl ester group and a pyrazole ring with an isopropyl group at the 2-position and a keto group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Aplicaciones Científicas De Investigación
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate: Another ester with a similar structure but different substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with a different heterocyclic ring but similar functional groups.
Uniqueness
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a keto group and an isopropyl group at specific positions makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)11-9(13)7(5-10-11)4-8(12)14-3/h5-6,10H,4H2,1-3H3 |
Clave InChI |
RRMHTERECAYLRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(=CN1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
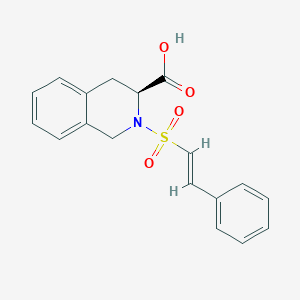
![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
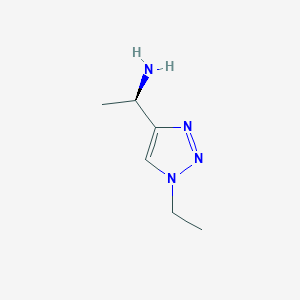
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)
![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
![{1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13196696.png)

